Regioisomeric Differentiation: 1-(3-Methoxybenzyl)piperazine (N-1 Regioisomer) Exhibits Distinct Behavioral Pharmacology from BZP
In a direct head-to-head mouse behavioral study, 1-(3-methoxybenzyl)piperazine (m-MeO-BZP, the N-1 regioisomer of the target compound scaffold) was compared with 1-benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP), and meta-chlorophenylpiperazine (m-CPP) [1]. BZP increased locomotor activity in a dose-dependent manner, whereas m-MeO-BZP only decreased locomotor activity [1]. In S(+)-MDMA-trained mice, BZP, TFMPP, and m-CPP fully substituted, but m-MeO-BZP only partially substituted for both S(+)-MDMA and R(−)-MDMA training drugs [1]. This demonstrates that the 3-methoxy substituent on the benzyl group attenuates the stimulant-like effects observed with unsubstituted BZP and alters the discriminative stimulus profile. While this study used the N-1 substituted regioisomer (not the 2-substituted target compound), it establishes that methoxybenzyl substitution on piperazine produces pharmacologically distinct profiles from the unsubstituted benzyl analog, and that the substitution position (N-1 vs. C-2) constitutes an additional dimension of potential differentiation.
| Evidence Dimension | Locomotor activity in mice (dose-dependent effect of N-substituted piperazines) |
|---|---|
| Target Compound Data | No direct data for (S)-2-(3-methoxybenzyl)piperazine. Class-level inference from 1-(3-methoxybenzyl)piperazine (m-MeO-BZP, N-1 regioisomer): decreased locomotor activity at tested doses. |
| Comparator Or Baseline | 1-Benzylpiperazine (BZP): produced dose-dependent increase in locomotor activity; 1-(3-trifluoromethylphenyl)piperazine (TFMPP): decreased locomotor activity. |
| Quantified Difference | Qualitative: BZP increased locomotion; m-MeO-BZP did not increase locomotion (only decreased). No Ki or EC50 values reported for locomotor endpoints. |
| Conditions | Male NIH Swiss mice; locomotor activity measured in photocell chambers; drug discrimination in S(+)-MDMA (1.5 mg/kg) or R(−)-MDMA (3.0 mg/kg) trained mice; i.p. administration. |
Why This Matters
Procurement decisions for behavioral neuropharmacology studies must account for the regioisomeric position of the benzyl substituent, as N-1 and C-2 substituted benzylpiperazines present fundamentally different pharmacophores to monoaminergic targets, and interchanging them will confound interpretation of structure-activity relationships.
- [1] Yarosh H, Katz E, Coop A, Fantegrossi W. MDMA-like behavioral effects of N-substituted piperazines in the mouse. Pharmacol Biochem Behav. 2007;88(1):18-27. DOI: 10.1016/j.pbb.2007.06.007. PMC2082056. View Source
